molecular formula C2H3F3O2 B041086 2,2,2-Trifluoroacetaldehyde hydrate CAS No. 33953-86-5

2,2,2-Trifluoroacetaldehyde hydrate

Cat. No.: B041086
CAS No.: 33953-86-5
M. Wt: 116.04 g/mol
InChI Key: INDFRFZGABIRRW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetaldehyde hydrate, also known as fluoral hydrate, is a chemical compound with the molecular formula C2HF3O·H2O. It is a hydrate form of 2,2,2-trifluoroacetaldehyde, which is a fluorinated derivative of acetaldehyde. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

2,2,2-Trifluoroacetaldehyde hydrate is primarily used in the synthesis of trifluoroethylamino derivatives . These derivatives are the primary targets of the compound. The role of these derivatives is to serve as intermediates in various chemical reactions .

Mode of Action

The compound interacts with its targets through a reductive amination reaction . This process involves the formation of corresponding N,O-acetal intermediates, which are then reduced using NaBH4 or 2-picoline borane complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of trifluoroethylamino derivatives . The downstream effects of this pathway include the production of target trifluoroethylamino compounds in moderate to good yields .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it may have good bioavailability

Result of Action

The primary result of the action of this compound is the formation of trifluoroethylamino compounds . These compounds are formed in moderate to good yields, indicating the effectiveness of the compound’s action .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is known to react with KF reagent as well as free water . It is also recommended to store the compound at room temperature and keep it in a cool place . Oxidizing agents are incompatible with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroacetaldehyde hydrate can be synthesized through several methods. One common method involves the reduction of an ester of trifluoroacetic acid using a borohydride reducing agent in a hydroxylic solvent. This reaction typically occurs at temperatures up to 30°C . Another method involves the oxidation of trifluoroethanol in the vapor phase .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic oxidation of 1,1,1-trifluoroethane using oxygen and nitrogen gases. The reaction is carried out in a fixed-bed reactor with catalysts such as Fe2O3/AlF3 or CuO/AlF3 at temperatures ranging from 200 to 400°C and pressures between 0.1 to 2 MPa .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

Major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    Chloral (Trichloroacetaldehyde): Similar to 2,2,2-trifluoroacetaldehyde hydrate but contains chlorine atoms instead of fluorine.

    Bromal (Tribromoacetaldehyde): Contains bromine atoms instead of fluorine.

    Iodal (Triiodoacetaldehyde): Contains iodine atoms instead of fluorine.

Uniqueness

This compound is unique due to its high reactivity and the presence of trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .

Properties

IUPAC Name

2,2,2-trifluoroacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFRFZGABIRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381793
Record name 2,2,2-Trifluoroacetaldehyde hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33953-86-5
Record name 2,2,2-Trifluoroacetaldehyde hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroacetaldehyde hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What are the common preparation methods for 2,2,2-Trifluoroacetaldehyde hydrate?

A1: The research article outlines several methods for preparing this compound:

  • Reduction of Trifluoroacetic Acid: Reacting trifluoroacetic acid (TFA) with lithium aluminum hydride (LiAlH4) in an ether solution can yield the desired compound. The yield can be optimized to 78% by inverting the addition sequence, adding LiAlH4 to TFA [].
  • Reduction of Trifluoroacetic Acid Ethyl Ester: Treating trifluoroacetic acid ethyl ester with sodium borohydride offers an alternative preparation method [].
  • Reaction with Dimethylformamide: this compound can be synthesized by reacting dimethylformamide (DMF) with trifluoromethane (CF3H) in the presence of strong bases [].
  • Reduction of Phenyl Trifluoromethyl Sulfone: Reducing phenyl trifluoromethyl sulfone using magnesium metal in the presence of mercury(II) chloride and strong Lewis acids like boron trifluoride etherate (BF3·OEt2) presents another viable route [].

Q2: What are the applications of this compound?

A2: this compound serves as a valuable precursor for various chemical syntheses:

  • Trifluoromethyl Acetaldehyde Precursor: The compound acts as a direct precursor to trifluoromethyl acetaldehyde [].
  • Trifluoromethide Source: It functions as a source of trifluoromethide (CF3−) anions, important reagents in organic synthesis [].

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